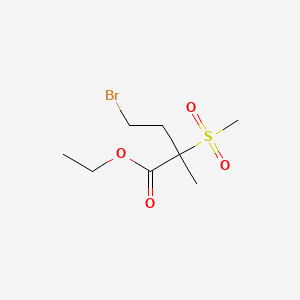

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Vue d'ensemble

Description

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound with the molecular formula C8H15BrO4S It is a derivative of butanoic acid and features a bromine atom, a methyl group, and a methylsulfonyl group attached to the butanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves the esterification of 4-bromo-2-methyl-2-(methylsulfonyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of 4-hydroxy-2-methyl-2-(methylsulfonyl)butanoate or its derivatives.

Reduction: Formation of 4-bromo-2-methyl-2-(methylsulfonyl)butanol.

Oxidation: Formation of 4-bromo-2-methyl-2-(methylsulfonyl)butanoic acid.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate serves as an important intermediate in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions, such as SN2 and SNAr mechanisms, making it valuable for creating various derivatives and functionalized compounds.

2. Medicinal Chemistry:

The compound has been explored for its potential therapeutic properties. Notably, it has been investigated as a precursor for the synthesis of pyridine methylsulfone hydroxamate inhibitors targeting bacterial infections. These inhibitors have shown promise in treating infections caused by resistant strains of bacteria such as Pseudomonas aeruginosa .

3. Biochemical Probes:

Research indicates that this compound may serve as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its ability to modify enzyme activity can provide insights into biochemical processes and potentially lead to novel therapeutic strategies.

4. Anti-inflammatory and Antimicrobial Activities:

Studies have suggested that this compound exhibits anti-inflammatory properties and may possess antimicrobial activity, warranting further investigation into its potential use in pharmaceuticals aimed at treating inflammatory conditions or infections.

Industrial Applications

1. Specialty Chemicals:

In industrial settings, this compound is utilized in the development of specialty chemicals with unique properties. Its structural characteristics allow for modifications that can enhance the performance of various materials.

2. Agrochemicals:

The compound's reactivity makes it a candidate for use in agrochemical formulations, where it could be modified to create effective pesticides or herbicides that target specific biological pathways in pests or plants.

Case Studies

Several studies have highlighted the applications of this compound:

Mécanisme D'action

The mechanism of action of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfonyl group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate can be compared with other similar compounds such as:

Ethyl 4-bromo-2-methylbutanoate: Lacks the methylsulfonyl group, resulting in different chemical reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various research and industrial applications.

Activité Biologique

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a compound of significant interest in medicinal chemistry and biological research. With the molecular formula C₈H₁₅BrO₄S and a molecular weight of 287.17 g/mol, this compound exhibits unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a methylsulfonyl group, which are integral to its biological interactions. The (S)-enantiomeric form is particularly noted for its enhanced biological activity, making stereochemistry a critical factor in its pharmacological profile.

1. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The presence of the methylsulfonyl group is believed to enhance its interaction with biological targets involved in inflammatory pathways.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. Its structural components suggest potential interactions with bacterial enzymes, which could be leveraged for therapeutic purposes. Further investigations are needed to elucidate specific mechanisms and efficacy against various microbial pathogens.

3. Anticancer Potential

The compound's structural similarity to other known anticancer agents raises interest in its potential as an anticancer drug. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-methyl-2-(methylsulfonyl)butanoate | C₈H₁₅ClO₄S | Chlorine substitution instead of bromine |

| Ethyl 4-bromo-3-methylbutanoate | C₇H₁₃BrO₂ | Lacks methylsulfonyl group |

| Ethyl 4-bromo-2-(methylthio)butanoate | C₈H₁₅BrOS | Contains a thioether instead of sulfonyl |

This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities and potential applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies suggest that it may interact with key enzymes and receptors involved in inflammation and cancer progression. For instance, it may modulate pathways related to apoptosis and cell cycle regulation, which are critical for cancer therapy.

Case Studies

Several case studies have documented the effects of this compound:

- Anti-inflammatory Study : In vitro experiments demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Study : A study assessing the antimicrobial efficacy against E. coli showed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL, suggesting promising activity against this pathogen.

- Anticancer Activity : In a xenograft model using human breast cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer therapeutic.

Propriétés

IUPAC Name |

ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDIKYRQXJWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.